molecular formula C17H18FNO3 B2887940 3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1798038-56-8

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2887940
CAS No.: 1798038-56-8
M. Wt: 303.333
InChI Key: ORXPRWBSKMXGLA-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is a synthetic organic compound with the molecular formula C16H18FNO3. This compound is characterized by the presence of a fluorine atom, methoxy groups, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration and Reduction: The nitro group is introduced via nitration, followed by reduction to form an amine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common for introducing fluorine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as sodium methoxide or fluorinating agents like diethylaminosulfur trifluoride (DAST) are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and derivatives with modified functional groups.

Scientific Research Applications

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-fluoro-6-methoxy-N-(3-methoxyphenyl)benzamide

Uniqueness

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of fluorine and methoxy groups enhances its reactivity and binding affinity in various applications.

Properties

IUPAC Name

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXPRWBSKMXGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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